molecular formula C18H11NO2 B14598475 2H-Pyran-3-carbonitrile, 2-oxo-4,6-diphenyl- CAS No. 60989-54-0

2H-Pyran-3-carbonitrile, 2-oxo-4,6-diphenyl-

Cat. No.: B14598475
CAS No.: 60989-54-0
M. Wt: 273.3 g/mol
InChI Key: ABJIRSGBDUBUAS-UHFFFAOYSA-N
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Description

2H-Pyran-3-carbonitrile, 2-oxo-4,6-diphenyl- is a heterocyclic compound with a pyran ring structure

Preparation Methods

The synthesis of 2H-Pyran-3-carbonitrile, 2-oxo-4,6-diphenyl- typically involves multicomponent reactions. One common method is the reaction of aldehydes with malononitrile and β-ketoesters in the presence of a catalyst . This reaction can be carried out under various conditions, including the use of solvents like ethanol and catalysts such as sodium carbonate . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

2H-Pyran-3-carbonitrile, 2-oxo-4,6-diphenyl- undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include selenium dioxide for oxidation and various acids or bases for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with selenium dioxide can lead to the formation of different oxidized derivatives .

Mechanism of Action

The mechanism of action of 2H-Pyran-3-carbonitrile, 2-oxo-4,6-diphenyl- involves its interaction with various molecular targets and pathways. For instance, it can activate caspases, which are enzymes involved in the process of apoptosis (programmed cell death) . This activation can lead to the induction of cell death in cancer cells, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

2H-Pyran-3-carbonitrile, 2-oxo-4,6-diphenyl- can be compared with other similar compounds such as 2H-1-Benzopyran-3-carbonitrile, 2-oxo- and 2H-Pyran-2-carboxaldehyde, 3,4-dihydro- . While these compounds share a similar pyran ring structure, 2H-Pyran-3-carbonitrile, 2-oxo-4,6-diphenyl- is unique due to its specific substitution pattern and the presence of diphenyl groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

60989-54-0

Molecular Formula

C18H11NO2

Molecular Weight

273.3 g/mol

IUPAC Name

2-oxo-4,6-diphenylpyran-3-carbonitrile

InChI

InChI=1S/C18H11NO2/c19-12-16-15(13-7-3-1-4-8-13)11-17(21-18(16)20)14-9-5-2-6-10-14/h1-11H

InChI Key

ABJIRSGBDUBUAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=O)O2)C#N)C3=CC=CC=C3

Origin of Product

United States

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